molecular formula C15H17NO2 B7867941 3-[2-(Benzyloxy)ethoxy]aniline

3-[2-(Benzyloxy)ethoxy]aniline

Cat. No.: B7867941
M. Wt: 243.30 g/mol
InChI Key: XVIVYZYILVBMAW-UHFFFAOYSA-N
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Description

3-[2-(Benzyloxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO2. It is characterized by the presence of a benzyloxy group attached to an ethoxy chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]aniline typically involves the reaction of 3-nitroaniline with 2-(benzyloxy)ethanol under specific conditionsCommon reagents used in these reactions include palladium catalysts and hydrogen gas for the reduction step, and strong bases like sodium hydride for the substitution step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Benzyloxy)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-[2-(Benzyloxy)ethoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Benzyloxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the aniline moiety can interact with active sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 3-[2-(Phenylmethoxy)ethoxy]aniline
  • 3-[2-(Methoxyethoxy)ethoxy]aniline
  • 3-[2-(Ethoxyethoxy)ethoxy]aniline

Comparison: 3-[2-(Benzyloxy)ethoxy]aniline is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

IUPAC Name

3-(2-phenylmethoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVYZYILVBMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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